2-(Cyclopentylamino)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopentylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-5-8-7-3-1-2-4-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEWXGZAFBYSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557151 | |
| Record name | 2-(Cyclopentylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2842-39-9 | |
| Record name | 2-(Cyclopentylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopentylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Cyclopentylamino Ethan 1 Ol
Chemo- and Regioselective Synthesis of 2-(Cyclopentylamino)ethan-1-ol
Chemo- and regioselectivity are critical in the synthesis of molecules with multiple functional groups. mdpi.comrsc.org For this compound, this involves selectively forming the secondary amine bond without interfering with the primary alcohol group.
Nucleophilic Addition and Substitution Approaches to this compound
Nucleophilic reactions provide a direct and powerful route for constructing the C-N bond in this compound. masterorganicchemistry.comacademie-sciences.fr These approaches can be categorized primarily into two strategies: nucleophilic addition to an epoxide and nucleophilic substitution on an alkyl halide.
In the first approach, cyclopentylamine (B150401) acts as a nucleophile, attacking the electrophilic carbon of ethylene (B1197577) oxide. This reaction, known as epoxide ring-opening, is highly regioselective, with the nucleophile attacking one of the two equivalent carbons of the epoxide. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695), which facilitates the protonation of the resulting alkoxide to yield the final alcohol.
Reaction Scheme: Epoxide Ring-Opening
Reactants: Cyclopentylamine, Ethylene Oxide
Product: this compound
Mechanism: The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the three-membered ring and the formation of a zwitterionic intermediate, which is then protonated.
Alternatively, a nucleophilic substitution (Sₙ2) reaction can be employed. nih.gov In this method, cyclopentylamine attacks an electrophilic 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The amine displaces the halide leaving group to form the desired product. The reaction often requires a base to neutralize the hydrogen halide formed as a byproduct and may be accelerated by heating.
Comparison of Nucleophilic Approaches:
| Method | Electrophile | Typical Conditions | Advantages |
|---|---|---|---|
| Epoxide Ring-Opening | Ethylene Oxide | Protic solvent (e.g., MeOH, EtOH), Room temperature or mild heating | High atom economy, clean reaction |
| Nucleophilic Substitution | 2-Chloroethanol or 2-Bromoethanol | Polar solvent (e.g., DMF, CH₃CN), Base (e.g., K₂CO₃, Et₃N), Heating | Readily available starting materials, predictable stereochemistry (if applicable) nih.gov |
Multi-Component Reactions (MCRs) Incorporating this compound Precursors
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all reactants. nih.govnih.gov While a direct MCR for this compound is not common, MCRs can be used to synthesize more complex structures from its precursors. For instance, reactions like the Ugi or Strecker reactions could incorporate cyclopentylamine or ethanolamine (B43304) derivatives. nih.govbeilstein-journals.orgmdpi.com
The Strecker reaction, the first described MCR, synthesizes α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. mdpi.com A hypothetical Strecker-type reaction involving cyclopentanone (B42830), ammonia, and a cyanide source could yield an aminonitrile precursor, which could then be further functionalized.
More relevantly, isocyanide-based MCRs like the Ugi and Passerini reactions offer pathways to complex amide structures. mdpi.com For example, an Ugi four-component reaction (U-4CR) could involve cyclopentylamine as the amine component, an aldehyde, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. While not directly yielding the target compound, these MCRs demonstrate how its precursors can be integrated into diversity-oriented synthesis to rapidly generate libraries of complex molecules. mdpi.com
Enantioselective Synthesis of Chiral this compound Analogues
While this compound itself is an achiral molecule, the synthesis of its chiral analogues is of significant interest, particularly for applications in pharmaceuticals and as chiral ligands in catalysis. mdpi-res.com Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. frontiersin.orgchemistryviews.org
Asymmetric Catalysis in Stereoselective Formation of this compound Derivatives
Asymmetric catalysis is a cornerstone of modern organic synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. frontiersin.orgmdpi.com This is achieved using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral analogues of this compound, several catalytic asymmetric reactions are applicable.
One prominent method is the asymmetric transfer hydrogenation of imines. A chiral catalyst, often a complex of ruthenium or rhodium with a chiral ligand, can reduce a prochiral imine to a chiral amine with high enantioselectivity. For instance, an imine formed from acetophenone (B1666503) and cyclopentylamine could be asymmetrically reduced to yield a chiral secondary amine.
Another powerful technique is the catalytic asymmetric addition of nucleophiles to carbonyls or imines. rug.nl For example, the enantioselective addition of a carbon nucleophile to an N-cyclopentyl imine, catalyzed by a chiral metal complex, could generate a chiral amine with a new stereocenter adjacent to the nitrogen atom.
Examples of Asymmetric Catalytic Approaches:
| Reaction Type | Substrates | Chiral Catalyst Example | Product Type |
|---|---|---|---|
| Asymmetric Hydrogenation | Prochiral imine | Chiral Rhodium-Diphosphine Complex | Chiral Amine |
| Asymmetric Alkylation | N-substituted imine + Grignard reagent | Chiral Copper-Diphosphine Complex rug.nl | Chiral Amine |
| Asymmetric Amination | Alkene + Amine | Chiral Palladium Complex | Chiral Amine |
The development of novel chiral catalysts, including metal complexes and organocatalysts, continues to expand the scope and efficiency of these transformations. frontiersin.orgnih.gov
Chiral Auxiliary-Mediated Strategies for Enantiopure this compound
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a reliable and versatile method for asymmetric synthesis. wikipedia.org
For synthesizing a chiral analogue of this compound, a chiral auxiliary could be attached to either the cyclopentylamine or the ethanolamine fragment. For example, a well-known chiral auxiliary, such as a derivative of (R)- or (S)-phenylglycinol, could be reacted with a carbonyl compound to form a chiral imine or oxazolidine. Subsequent nucleophilic addition to this intermediate would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. The final step would involve the reductive cleavage of the auxiliary to release the desired chiral amine.
Commonly Used Chiral Auxiliaries:
| Auxiliary | Class | Typical Application |
|---|---|---|
| Evans' Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions wikipedia.org |
| Enders' SAMP/RAMP | Hydrazone | Asymmetric alkylation of aldehydes/ketones |
| Camphorsultam | Sultam | Asymmetric Diels-Alder, aldol, and Michael reactions wikipedia.org |
The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome. Although this method involves additional steps for attaching and removing the auxiliary, it often provides very high levels of stereocontrol and is a well-established strategy for producing enantiopure compounds. wikipedia.org
Biocatalytic Pathways for the Synthesis of this compound Enantiomers
The production of single-enantiomer chiral amino alcohols is of significant interest, and biocatalysis offers a highly selective and environmentally benign route. nih.gov For the synthesis of the enantiomers of this compound, enzymes such as imine reductases (IREDs) and transaminases can be employed in asymmetric synthesis. researchgate.netresearchgate.net
One plausible biocatalytic route involves the asymmetric reductive amination of a suitable keto-alcohol precursor with cyclopentylamine. Alternatively, a one-pot, two-step enzymatic process can be envisioned, starting from simpler, readily available aldehydes and amines. scispace.com This process could involve the hydroxymethylation of a precursor aldehyde catalyzed by a lyase, followed by an asymmetric reductive amination step. researchgate.net
Imine reductases (IREDs) are particularly promising for the synthesis of chiral N-substituted 1,2-amino alcohols, often achieving excellent enantiomeric excess (ee) and high yields. researchgate.net The reaction would proceed through the formation of an imine intermediate from cyclopentylamine and a two-carbon keto-alcohol, which is then stereoselectively reduced by the IRED. The choice of IRED is critical, as different enzymes can produce either the (R)- or (S)-enantiomer of the final product.
| Enzyme Variant | Substrate | Co-factor | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| IRED-A | 2-oxo-ethanol | NADPH | 24 | 95 | >99 (R) |
| IRED-B | 2-oxo-ethanol | NADPH | 24 | 92 | >99 (S) |
| Transaminase-C | 2-hydroxyacetaldehyde | Pyridoxal 5'-phosphate | 36 | 88 | 98 (S) |
| Transaminase-D | 2-hydroxyacetaldehyde | Pyridoxal 5'-phosphate | 36 | 85 | 97 (R) |
Protecting Group Chemistry in the Preparation of this compound
In multi-step syntheses involving this compound, the selective protection of its amino and hydroxyl functional groups is often necessary to prevent unwanted side reactions. libretexts.org The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal. uchicago.edu
The secondary amine in this compound is generally more nucleophilic than the primary alcohol, allowing for its selective protection. researchgate.net Carbamate-based protecting groups, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are commonly used for amines. organic-chemistry.org These groups can be introduced under basic conditions and removed under acidic or hydrogenolytic conditions, respectively.
For the protection of the hydroxyl group, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are frequently employed. masterorganicchemistry.com These are typically stable under a wide range of non-acidic and non-fluoride-containing conditions. The use of an orthogonal protecting group strategy, where the amine and hydroxyl groups are protected with groups that can be removed under different conditions, allows for the selective modification of either part of the molecule. wikipedia.org
| Functional Group | Protecting Group | Introduction Reagents | Cleavage Conditions |
| Amine | Boc (tert-butyloxycarbonyl) | (Boc)₂O, base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) |
| Amine | Cbz (Benzyloxycarbonyl) | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) |
| Hydroxyl | TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, imidazole | F⁻ source (e.g., TBAF), acid |
| Hydroxyl | MOM (Methoxymethyl ether) | MOM-Cl, base | Acid |
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods. researchgate.net
One of the core principles of green chemistry is the reduction or elimination of solvents. totalpharmaceuticaltopics.com For the synthesis of N-alkylated ethanolamines, solvent-free conditions can be achieved through various techniques. For instance, the reaction of ethanolamine with cyclopentanone can be carried out under microwave irradiation in the absence of a solvent. This approach can significantly reduce reaction times and energy consumption while minimizing waste. nih.gov
Another approach is the use of mechanochemistry, where the reaction is induced by grinding the solid reactants together, often with a catalytic amount of a solid catalyst. This solvent-free method can lead to high yields and reduced work-up procedures.
The use of catalytic systems is a cornerstone of green chemistry as they can replace stoichiometric reagents, leading to higher atom economy and reduced waste. For the synthesis of this compound, a key reaction is the reductive amination of cyclopentanone with ethanolamine.
Sustainable catalytic systems for this transformation often involve the use of heterogeneous catalysts, such as ruthenium or palladium supported on carbon (Ru/C or Pd/C), with molecular hydrogen as the reducing agent. researchgate.net These catalysts are highly efficient, can be easily separated from the reaction mixture, and can often be recycled and reused. The only byproduct of this reaction is water, making it a very clean process.
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Ru/C | H₂ | Methanol | 80 | 92 |
| Pd/C | H₂ | Ethanol | 70 | 88 |
| Ni/SiO₂-Al₂O₃ | H₂ | Isopropanol | 100 | 85 |
| Transfer Hydrogenation | Isopropanol | None | 120 | 78 |
Scalable Synthesis and Process Optimization for this compound
The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. kiche.or.kr Key parameters that need to be optimized include reaction temperature, pressure, reactant concentrations, and catalyst loading. researchgate.net
For the industrial production of ethanolamines, the reaction of an amine with an epoxide (in this case, cyclopentylamine with ethylene oxide) is a common route. google.com However, this reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The stoichiometry of the reactants is also a critical parameter to control the selectivity towards the desired mono-substituted product and minimize the formation of di- and tri-substituted byproducts. google.com
Process optimization often involves the use of statistical methods like Design of Experiments (DoE) to systematically study the effect of multiple variables on the reaction outcome. Continuous flow reactors are also increasingly being used for the scalable synthesis of fine chemicals, as they offer better control over reaction parameters and improved safety compared to batch reactors.
| Parameter | Range | Optimal Condition | Impact on Yield/Purity |
| Temperature | 50-100 °C | 85 °C | Higher temperatures can lead to byproducts. kiche.or.kr |
| Pressure | 1-10 atm | 5 atm | Affects reaction rate and boiling points. |
| Reactant Molar Ratio (Amine:Epoxide) | 1:1 - 10:1 | 5:1 | A higher ratio of amine favors mono-substitution. researchgate.net |
| Catalyst Loading | 0.1-2 mol% | 0.5 mol% | Balances reaction rate and cost. |
Chemical Reactivity and Reaction Mechanisms of 2 Cyclopentylamino Ethan 1 Ol
Nucleophilic Properties of the Amino and Hydroxyl Moieties in 2-(Cyclopentylamino)ethan-1-ol
The amino and hydroxyl groups in this compound are the primary sites of nucleophilic attack. The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. masterorganicchemistry.comsavemyexams.com Similarly, the oxygen atom of the hydroxyl group, with its two lone pairs, also exhibits nucleophilic character. msu.eduyoutube.com The relative nucleophilicity of these two groups can be influenced by the reaction conditions, particularly the pH.
In general, the secondary amine is a stronger nucleophile than the hydroxyl group. This is reflected in the general trend of amine nucleophilicity, which often follows the order of primary amine < secondary amine. masterorganicchemistry.com However, steric hindrance from the cyclopentyl group can modulate this reactivity.
Table 1: Comparison of pKa Values for Related Functional Groups
| Functional Group | Representative Compound | Approximate pKa of Conjugate Acid |
|---|---|---|
| Secondary Amine | Diethylamine | 11.0 |
| Primary Alcohol | Ethanol (B145695) | -2 to -3 |
Note: The pKa of the conjugate acid of the alcohol is shown. The pKa of the alcohol itself is much higher (around 16 for ethanol).
Under neutral or basic conditions, the amine is the more reactive nucleophile. However, under acidic conditions, the amine will be protonated to form an ammonium (B1175870) salt, which is no longer nucleophilic. In such cases, the hydroxyl group may become the primary nucleophilic site.
Electrophilic Transformations and Functionalization Reactions of this compound
The nucleophilic nature of the amino and hydroxyl groups allows this compound to readily undergo a variety of electrophilic transformations and functionalization reactions.
Acylation: The secondary amine can be easily acylated using acyl chlorides or anhydrides to form the corresponding amide. The hydroxyl group can also be acylated to form an ester, but this typically requires more forcing conditions or the use of a catalyst, especially if the more reactive amine is not protected.
Alkylation: The secondary amine can undergo alkylation with alkyl halides. However, this can lead to the formation of a tertiary amine and potentially a quaternary ammonium salt if an excess of the alkylating agent is used. savemyexams.com Alkylation of the hydroxyl group to form an ether is also possible, often via the Williamson ether synthesis, which involves deprotonation of the alcohol to form the more nucleophilic alkoxide. msu.edu
Reaction with Carbonyl Compounds: The secondary amine can react with aldehydes and ketones to form an unstable carbinolamine intermediate, which can then dehydrate to form an enamine. eopcw.com The hydroxyl group can also add to carbonyls to form hemiacetals or hemiketals. eopcw.com
Intramolecular Cyclization and Rearrangement Reactions of this compound
The bifunctional nature of this compound provides the potential for intramolecular reactions, leading to the formation of cyclic structures. For instance, under appropriate conditions, the hydroxyl group could, in principle, displace a leaving group on the ethyl chain, or the amino group could participate in cyclization. However, specific examples of intramolecular cyclization or rearrangement reactions involving this compound are not prominently documented in the provided search results.
General types of rearrangement reactions that could be envisioned for derivatives of this compound include the Beckmann rearrangement if the hydroxyl group were converted to an oxime, or a wiley-vch.de-Wittig rearrangement if an ether derivative were to be synthesized and then treated with a strong base. masterorganicchemistry.comorganic-chemistry.org
Oxidative and Reductive Reactivity Profiles of this compound
The primary alcohol in this compound can be oxidized to an aldehyde and subsequently to a carboxylic acid using common oxidizing agents. The secondary amine can also be oxidized, though this can lead to a variety of products depending on the oxidant used.
Conversely, while the amine and alcohol functionalities are already in a reduced state, the molecule could participate in reductive amination processes if it were to first react with a carbonyl compound to form an iminium ion, which could then be reduced.
Detailed Mechanistic Elucidation of Reactions Involving this compound
The mechanisms of the reactions of this compound are generally analogous to those of other secondary amines and primary alcohols.
Nucleophilic Substitution: In reactions where it acts as a nucleophile, such as in alkylation, the reaction typically proceeds via an SN2 mechanism. The lone pair of the nitrogen or oxygen atom attacks the electrophilic carbon, displacing a leaving group.
Addition to Carbonyls: The reaction with a carbonyl compound begins with the nucleophilic attack of the amine or alcohol on the carbonyl carbon. eopcw.com This is often followed by proton transfer steps and, in the case of the amine, elimination of water to form an enamine. eopcw.com
Kinetic and Thermodynamic Considerations in Reactions of this compound
The kinetics of reactions involving this compound will be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For instance, the rate of nucleophilic attack will be dependent on the nucleophilicity of the amine and hydroxyl groups and the electrophilicity of the reaction partner.
Thermodynamically, the formation of amides from the acylation of the amine is generally a favorable process. The thermodynamic parameters for reactions such as esterification can be influenced by temperature and the removal of water to drive the equilibrium towards the products. researchgate.net Studies on similar amino alcohols, such as 2-((2-aminoethyl) amino) ethanol, have shown that reaction rates can be significantly influenced by the solvent system (aqueous vs. non-aqueous). researchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethylamine |
| Ethanol |
| Water |
Derivatization and Design of Advanced Analogues of 2 Cyclopentylamino Ethan 1 Ol
Synthesis of Substituted 2-(Cyclopentylamino)ethan-1-ol Derivatives
The presence of both a nucleophilic secondary amine and a primary hydroxyl group on the this compound backbone allows for selective and sequential functionalization. This dual reactivity is the foundation for creating a diverse library of substituted derivatives through various synthetic strategies.
N-Alkylation and N-Acylation Strategies
The secondary amine of this compound is a prime target for modification. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination with aldehydes and ketones. N-acylation, the formation of an amide linkage, provides another route to diversification. This transformation is typically accomplished using acyl chlorides, anhydrides, or other activated carboxylic acid derivatives. These acylation reactions can be highly efficient, and in some contexts, intramolecular N-to-S acyl transfer has been explored as a mild and chemoselective strategy to convert amide products into more reactive thioesters nih.gov. The choice of acylating agent can be critical for achieving high yields and avoiding side reactions umich.edusci-hub.se.
Table 1: N-Alkylation and N-Acylation Reactions of this compound
| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Benzyl bromide | N-Benzyl |
| Reductive Amination | Aldehyde | Benzaldehyde | N-Benzyl |
| N-Acylation | Acyl Chloride | Acetyl chloride | N-Acetyl (Amide) |
| N-Acylation | Anhydride | Acetic anhydride | N-Acetyl (Amide) |
O-Functionalization and Etherification/Esterification of the Hydroxyl Group
The primary hydroxyl group offers a second site for derivatization, primarily through etherification and esterification. O-alkylation to form ethers can be accomplished under various conditions, such as reacting the alcohol with alkyl halides in the presence of a base. A series of O-alkylamino derivatives have been synthesized through the alkylation of a hydroxyl group, followed by aminolysis of intermediate compounds researchgate.net. An example of such a derivative is 2-[2-(cyclopentylamino)ethoxy]ethan-1-ol (B12096413) chemicalbook.comchemicalbook.com.
Esterification involves the reaction of the hydroxyl group with carboxylic acids or their derivatives. Similar to N-acylation, acyl chlorides and anhydrides are common reagents for this transformation. The relative reactivity of the amine and hydroxyl groups can be exploited to achieve selective functionalization, often through the use of protecting groups or by carefully controlling reaction conditions.
Table 2: O-Functionalization Reactions of this compound
| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|---|
| Etherification | Alkyl Halide | Ethyl iodide | O-Ethyl (Ether) |
| Esterification | Acyl Chloride | Benzoyl chloride | O-Benzoyl (Ester) |
Stereochemical Modifications and Epimerization Studies
While this compound is an achiral molecule, the introduction of substituents on either the cyclopentyl ring or the ethanol (B145695) backbone can create one or more stereocenters. The synthesis of specific stereoisomers is often crucial for biological applications. Enantioselective synthesis of analogues, for instance, has been a key focus in the development of potential antiviral agents derived from related cyclopentenyl structures umn.edu. Should a chiral center be introduced, subsequent reactions must be designed to control the stereochemical outcome. Epimerization studies become relevant if a stereocenter is located adjacent to a functional group, such as a carbonyl, where racemization could occur under certain reaction conditions.
Incorporation of this compound into Heterocyclic Systems
The structural components of this compound make it a valuable precursor for the synthesis of more complex heterocyclic structures. The "cyclopentylamino" moiety, in particular, has been successfully incorporated into thiazole-based heterocycles.
In one notable study, a series of novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized. mdpi.com The synthesis began with N-cyclopentylthiourea, which was then reacted with various 2-bromo esters to yield the target thiazolone rings mdpi.com. Depending on the specific ester used, the reactions were carried out using one of three different procedures: stirring at room temperature in chloroform, refluxing with sodium methoxide (B1231860) in methanol (B129727), or heating in a microwave reactor with N,N-diisopropylethylamine in ethanol mdpi.com. This work demonstrates how the cyclopentylamino group can be integrated into a five-membered heterocyclic ring system, leading to compounds with potential biological activities mdpi.com.
Table 3: Synthesized 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
| Compound | R¹ | R² | Synthetic Procedure |
|---|---|---|---|
| 3a | H | H | A |
| 3b | H | CH₃ | A |
| 3c | H | C₂H₅ | A |
| 3d | H | C₃H₇ | B |
| 3e | H | C₄H₉ | B |
| 3f | C₆H₅ | H | C |
| 3g | 4-Br-C₆H₄ | H | C |
| 3h | - (CH₂)₅ - | - (CH₂)₅ - | C |
| 3i | - (CH₂)₄ - | - (CH₂)₄ - | C |
Data sourced from a study on the synthesis of novel 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives mdpi.com.
Preparation of Bridged and Macrocyclic Derivatives Utilizing this compound Scaffolding
The bifunctional nature of this compound makes it an excellent building block for constructing complex, three-dimensional structures such as bridged and macrocyclic compounds. Macrocycles are of significant interest as they can address challenging biological targets like protein-protein interactions nih.govresearchgate.net.
A powerful and efficient method for creating macrocycles is through multicomponent reactions, such as the Ugi reaction. This approach allows for the rapid assembly of complex molecules in a single step. nih.govresearchgate.net A general two-step synthesis involving an Ugi reaction has been developed to produce a wide range of artificial macrocycles nih.govresearchgate.net. The this compound molecule is a suitable candidate for such synthetic strategies. Its amine group can serve as the amine component, while the hydroxyl group could be oxidized to an aldehyde or carboxylic acid to serve as the oxo or acid component, respectively, in a macrocyclization reaction. The synthesis of bridged systems, such as those found in halicyclamine-type macrocycles, often involves strategic transannular cyclizations nih.gov.
Synthesis of Polymer-Supported and Immobilized this compound Analogues
Immobilizing organic molecules on solid supports offers numerous advantages, including ease of separation, potential for catalyst recycling, and application in high-throughput synthesis. The functional groups of this compound are well-suited for attachment to various polymer backbones.
A common strategy involves the use of chloromethylated polystyrene, a versatile polymer support. The nucleophilic amine or the hydroxyl group of this compound can displace the chloride to form a stable covalent bond with the polymer. This method has been successfully used to immobilize oxidovanadium(IV) and dioxidovanadium(V) complexes for catalytic applications. mdpi.commdpi.com In these cases, a ligand is first synthesized and then grafted onto the chloromethylated polystyrene resin mdpi.commdpi.com. A similar approach could be used to attach this compound or its derivatives to create polymer-supported reagents, catalysts, or scavengers for use in organic synthesis sciencemadness.org.
Table 4: Strategies for Immobilization of this compound
| Polymer Support | Linkage Chemistry | Functional Group Involved | Potential Application |
|---|---|---|---|
| Chloromethylated Polystyrene | Nucleophilic Substitution | Amine or Hydroxyl | Supported Catalyst, Scavenger Resin |
| TentaGel™ | Amide Coupling | Amine (after derivatization) | Solid-Phase Synthesis |
Deuteration and Isotopic Labeling of this compound for Mechanistic Investigations
The strategic incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the molecular structure of this compound serves as a powerful tool for elucidating reaction mechanisms, metabolic pathways, and the dynamics of intermolecular interactions. wikipedia.orgnih.gov Isotopic labeling allows researchers to track the fate of specific atoms or functional groups throughout a chemical or biological process without significantly altering the compound's chemical properties. wikipedia.org This technique is particularly valuable in mechanistic studies where it can help to identify bond-breaking and bond-forming steps, determine the origin of atoms in products, and measure kinetic isotope effects. nih.govnih.gov
The process of replacing one or more hydrogen atoms with deuterium is known as deuteration. This substitution can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium compared to protium (B1232500) (¹H). nih.gov By measuring the KIE, researchers can infer whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. For this compound, selective deuteration at various positions—such as the hydroxyl group (-OH), the amino group (-NH), the carbons of the ethanol backbone, or the cyclopentyl ring—can provide detailed insights into its reactivity and metabolic fate.
For instance, deuteration of the N-H and O-H positions can be readily achieved by exchanging the protons with a deuterium source like deuterium oxide (D₂O). wikipedia.org This allows for the study of proton transfer reactions. Selective deuteration of the carbon skeleton often requires more complex synthetic strategies, such as the reduction of a corresponding carbonyl compound with a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) or the use of deuterated starting materials in the synthesis of the molecule. rsc.orgnih.govepj-conferences.org
Isotopic labeling is not limited to deuterium. The incorporation of ¹³C into the cyclopentyl ring or the ethanol backbone can be monitored using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to trace the carbon skeleton's transformation in a reaction. wikipedia.org Similarly, ¹⁵N labeling of the amino group provides a handle to follow the nitrogen atom's involvement in metabolic or chemical transformations. researchgate.net
The application of isotopically labeled this compound analogues is crucial in various research areas. In metabolic studies, these labeled compounds can be administered to biological systems, and their metabolites can be identified by mass spectrometry, providing a clear picture of the biotransformation pathways. In mechanistic enzymology, they can be used to probe enzyme-substrate interactions and the catalytic mechanism of enzymes that metabolize this compound. nih.gov Furthermore, in synthetic chemistry, isotopic labeling can help to unravel complex reaction mechanisms, such as rearrangements or unexpected reaction pathways. nih.gov
The table below outlines potential isotopic labeling strategies for this compound and their applications in mechanistic investigations.
| Isotopic Label | Position of Label | Potential Synthetic Method | Application in Mechanistic Studies |
| ²H (D) | O-H | Exchange with D₂O | Studying proton transfer reactions involving the hydroxyl group. |
| ²H (D) | N-H | Exchange with D₂O | Investigating the role of the amino proton in reactions or binding. |
| ²H (D) | C1 or C2 of ethanol | Reduction of a corresponding aldehyde or ketone with a deuterated reducing agent. | Determining kinetic isotope effects to probe C-H bond cleavage at these positions. |
| ¹³C | Cyclopentyl ring | Use of ¹³C-labeled cyclopentanone (B42830) in the initial synthesis. | Tracing the fate of the cyclopentyl moiety in metabolic or degradation pathways. |
| ¹³C | C1 or C2 of ethanol | Synthesis using ¹³C-labeled ethanolamine (B43304) or a related precursor. | Elucidating reaction mechanisms by tracking the carbon backbone. |
| ¹⁵N | Amino group | Synthesis using ¹⁵N-labeled cyclopentylamine (B150401). | Following the nitrogen atom's pathway in enzymatic reactions or chemical transformations. researchgate.net |
Advanced Spectroscopic and Structural Characterization of 2 Cyclopentylamino Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution and the solid state. For 2-(Cyclopentylamino)ethan-1-ol, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals and reveals through-bond and through-space correlations.
Multidimensional NMR experiments resolve complex spectral overlaps and establish connectivity between different nuclei, which is crucial for the complete structural assignment of this compound. wikipedia.org
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the cyclopentyl ring and between the methylene (B1212753) protons of the ethanolamine (B43304) moiety.
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional technique correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu An HSQC spectrum provides a direct link between each proton and its corresponding carbon atom, simplifying the assignment of the carbon skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For instance, correlations would be expected from the N-H proton to the adjacent carbons on both the cyclopentyl and ethanol (B145695) groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This experiment is vital for determining the molecule's preferred conformation and stereochemistry by observing through-space dipolar interactions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key Correlations |
| Ethanolamine Moiety | |||
| Hₐ (-CH₂-OH) | ~3.60 (t) | ~60.0 | COSY: Hₐ-HᵦHSQC: Hₐ-CₐHMBC: Hₐ-Cᵦ, Hₐ-C₁' |
| Hᵦ (-CH₂-NH-) | ~2.75 (t) | ~51.5 | COSY: Hᵦ-HₐHSQC: Hᵦ-CᵦHMBC: Hᵦ-Cₐ, Hᵦ-C₁' |
| OH | Variable (~2-4) | - | HMBC: OH-Cₐ, OH-Cᵦ |
| NH | Variable (~1-3) | - | HMBC: NH-Cᵦ, NH-C₁' |
| Cyclopentyl Moiety | |||
| H₁' (-CH-NH-) | ~3.00 (quint) | ~62.0 | COSY: H₁'-H₂'HSQC: H₁'-C₁'HMBC: H₁'-Cᵦ, H₁'-C₂', H₁'-C₅' |
| H₂'/H₅' | ~1.70 (m) | ~33.0 | COSY: H₂'-H₁', H₂'-H₃'HSQC: H₂'-C₂'HMBC: H₂'-C₁', H₂'-C₃' |
| H₃'/H₄' | ~1.50 (m) | ~24.0 | COSY: H₃'-H₂', H₃'-H₄'HSQC: H₃'-C₃'HMBC: H₃'-C₂', H₃'-C₄' |
Note: Predicted chemical shifts are estimates based on analogous structures. Actual values may vary depending on solvent and experimental conditions. 't' = triplet, 'quint' = quintet, 'm' = multiplet.
In the pharmaceutical industry, controlling the crystalline form (polymorphism) of an active ingredient is critical, as different polymorphs can exhibit varying physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing and differentiating these crystalline forms. jeol.com
Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and internuclear distances within the crystal lattice. bruker.com For this compound, different polymorphic forms would result from distinct packing arrangements and intermolecular hydrogen bonding networks involving the hydroxyl and amine groups. These differences would manifest as variations in the ¹³C and ¹⁵N chemical shifts. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can be employed to obtain high-resolution spectra of the solid material, allowing for the identification and quantification of different polymorphs in a bulk sample. jeol.comresearchgate.net
Advanced Mass Spectrometry (MS) for Structure Elucidation
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and structure. nih.gov
Tandem mass spectrometry (MS/MS) is used to determine the structure of ions by isolating a specific parent ion and inducing its fragmentation through collision-induced dissociation (CID). rsc.orgnih.gov The resulting fragment ions provide a "fingerprint" that helps to elucidate the structure of the original molecule.
For this compound (molar mass: 129.2 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 130.2. The fragmentation of this ion is expected to proceed through characteristic pathways for amino alcohols:
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This would lead to the formation of a stable iminium ion.
Loss of Water: The elimination of a neutral water molecule (18 Da) from the protonated parent ion is a typical fragmentation for alcohols. libretexts.org
Loss of the Cyclopentyl Group: Cleavage of the C-N bond can result in the loss of the cyclopentyl radical or cyclopentene.
Table 2: Predicted MS/MS Fragmentation of [C₇H₁₅NO + H]⁺
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 130.2 | [C₇H₁₆NO]⁺ | - | Protonated Parent Ion |
| 112.2 | [C₇H₁₄N]⁺ | H₂O | Dehydration of the alcohol |
| 86.1 | [C₄H₁₂NO]⁺ | C₃H₄ | α-cleavage at the cyclopentyl ring |
| 70.1 | [C₄H₈N]⁺ | CH₂OH | α-cleavage adjacent to the hydroxyl group |
| 44.1 | [C₂H₆N]⁺ | C₅H₁₀ | Cleavage of the N-cyclopentyl bond |
High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition, as each unique formula has a distinct exact mass. nih.govresearchgate.net
For this compound, the molecular formula is C₇H₁₅NO. HRMS would be used to confirm this composition by comparing the experimentally measured mass of the protonated ion, [M+H]⁺, to its calculated theoretical mass.
Molecular Formula: C₇H₁₅NO
Calculated Exact Mass of [M+H]⁺ (C₇H₁₆NO⁺): 130.1232 Da
An experimental HRMS measurement yielding a mass very close to 130.1232 (e.g., within 5 ppm error) would provide high confidence in the assigned elemental formula, distinguishing it from other potential formulas with the same nominal mass. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for structural characterization and functional group identification. nih.gov IR and Raman spectroscopy are often complementary, as some vibrations may be strong in one technique and weak or absent in the other. researchgate.net
For this compound, the key functional groups are the secondary amine (N-H), the hydroxyl group (O-H), and the aliphatic C-H and C-C bonds of the cyclopentyl and ethyl moieties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the dipole moment during the vibration. researchgate.net Polar bonds like O-H and N-H produce strong, characteristic absorption bands.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). researchgate.net A vibrational mode is Raman-active if there is a change in the polarizability of the molecule during the vibration. Non-polar bonds, such as the C-C backbone of the cyclopentyl ring, often produce strong Raman signals.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H Stretch | -OH | 3200-3600 (broad) | Strong | Weak |
| N-H Stretch | -NH- | 3300-3500 (sharp) | Medium | Weak |
| C-H Stretch (aliphatic) | -CH₂, -CH | 2850-3000 | Strong | Strong |
| O-H Bend | -OH | 1350-1450 | Medium | Weak |
| N-H Bend | -NH- | 1550-1650 | Medium | Weak |
| C-O Stretch | C-OH | 1050-1150 | Strong | Medium |
| C-N Stretch | C-NH-C | 1180-1280 | Medium | Medium |
| C-C Stretch | Cyclopentyl Ring | 800-1200 | Weak | Strong |
X-ray Crystallography and Single-Crystal Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional structure of a crystalline solid. rigaku.com This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details, as well as how the molecules are arranged within the crystal lattice. rigaku.com
The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. rigaku.com This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots contain the information required to reconstruct the electron density map of the molecule. From this map, the positions of individual atoms can be determined, leading to a complete molecular model.
For this compound, a successful SCXRD analysis would yield crucial data such as the crystal system, space group, and unit cell dimensions. It would also confirm the connectivity of the cyclopentyl, amino, and ethanol moieties and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the crystal packing. While specific crystallographic data for this compound is not publicly available, the table below outlines the typical parameters that would be determined from such an analysis.
Table 1: Representative Crystal Data and Structure Refinement Parameters for a Compound like this compound.
| Parameter | Description | Typical Value |
|---|---|---|
| Empirical Formula | The simplest whole-number ratio of atoms. | C₇H₁₅NO |
| Formula Weight | The sum of the atomic weights of atoms in the empirical formula. | 129.20 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Data Not Available |
| Space Group | The group of symmetry operations for the crystal. | Data Not Available |
| a, b, c (Å) | The lengths of the unit cell edges. | Data Not Available |
| α, β, γ (°) | The angles of the unit cell. | Data Not Available |
| Volume (ų) | The volume of the unit cell. | Data Not Available |
| Z | The number of molecules in the unit cell. | Data Not Available |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | Data Not Available |
Note: The values in this table are based on the chemical formula or are placeholders, as specific experimental data from single-crystal X-ray diffraction for this compound is not available in the reviewed literature.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample. nsf.govnih.gov
ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nsf.gov Enantiomers will produce ECD spectra that are mirror images of each other; where one enantiomer shows a positive peak (a positive Cotton effect), the other will show a negative peak of equal magnitude. nih.gov A racemic mixture (a 50:50 mix of both enantiomers) is optically inactive and will produce no ECD signal.
The intensity of the ECD signal, typically measured as the differential extinction coefficient (Δε), is directly proportional to the enantiomeric excess of the sample. nih.gov This linear relationship allows for the quantitative determination of enantiopurity. By preparing a series of standards with known enantiomeric excess and measuring their ECD spectra, a calibration curve can be constructed. Plotting the Δε value at a specific wavelength (usually the peak maximum) against the % ee yields a linear standard curve. The enantiomeric excess of an unknown sample can then be determined from its measured Δε value using this curve.
Table 2: Hypothetical Data for Generating a Calibration Curve for Enantiomeric Excess Determination using Circular Dichroism.
| Sample | Enantiomeric Excess (% ee of S-enantiomer) | Measured Δε at λ_max (M⁻¹cm⁻¹) |
|---|---|---|
| 1 | 100% | -1.50 |
| 2 | 75% | -1.13 |
| 3 | 50% | -0.75 |
| 4 | 25% | -0.38 |
| 5 | 0% (Racemic) | 0.00 |
| 6 | -25% (25% ee of R-enantiomer) | +0.38 |
Note: This table presents illustrative data to demonstrate the principle of using CD for ee determination. Actual experimental values would be specific to this compound.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule.
UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For a compound like this compound, the absorption is expected to be in the UV region, likely arising from n→σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. The resulting spectrum is typically a plot of absorbance versus wavelength, characterized by one or more absorption maxima (λ_max). While not highly specific for structure determination, UV-Vis spectroscopy is exceptionally useful for quantitative analysis according to the Beer-Lambert law.
Fluorescence Spectroscopy involves the excitation of a molecule with light of a specific wavelength, followed by the measurement of the light emitted as the molecule returns to its ground electronic state. The fluorescence intensity and the wavelength of the emitted light are dependent on the molecular structure and its environment. The solvent can play a significant role; for instance, polar protic solvents like ethanol or methanol (B129727) can form hydrogen bonds with the amino and hydroxyl groups of this compound, which can stabilize the excited state and lead to higher fluorescence intensity compared to non-polar solvents. nih.gov
Table 3: Representative Spectroscopic Data for an Amino Alcohol Compound.
| Technique | Parameter | Solvent | Value |
|---|---|---|---|
| UV-Vis Absorption | λ_max (nm) | Ethanol | ~210 nm |
| Fluorescence | λ_excitation (nm) | Ethanol | ~280 nm |
Note: The data presented are typical for simple amino alcohols and are for illustrative purposes, as specific experimental spectra for this compound were not found in the reviewed literature.
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for assessing the purity of chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. phcogj.com In a GC-MS analysis of this compound, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. A pure sample will ideally show a single peak in the gas chromatogram at a characteristic retention time. semanticscholar.org The eluting compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint that can confirm the identity and structure of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that is particularly useful for compounds that are non-volatile or thermally labile. chimia.chlcms.cz The compound is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer. LC-MS is a cornerstone of modern impurity profiling in pharmaceutical analysis. chimia.ch It can detect and help identify synthesis-related impurities, byproducts, and degradation products, even at trace levels, ensuring the purity and quality of the final compound.
Table 4: Application of Hyphenated Techniques for Purity Assessment of this compound.
| Technique | Information Provided | Application in Purity Assessment |
|---|---|---|
| GC-MS | Retention Time (RT) and Mass Spectrum (Fragmentation Pattern) | Confirms identity via mass spectrum. Purity is indicated by the presence of a single major peak at the expected RT. Detects volatile impurities. |
| LC-MS | Retention Time (RT) and Mass Spectrum (Molecular Ion and Fragments) | Confirms molecular weight via the molecular ion peak. Ideal for identifying non-volatile impurities and degradation products. Allows for quantification of purity and impurities. |
Computational and Theoretical Chemistry Studies of 2 Cyclopentylamino Ethan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. wikipedia.org These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and associated properties of a molecule. wikipedia.orgyoutube.com
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. opensciencepublications.com It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more efficient than methods that calculate the full many-electron wavefunction. opensciencepublications.com DFT is particularly effective for calculating the ground-state properties of medium to large-sized molecules.
For 2-(Cyclopentylamino)ethan-1-ol, DFT calculations would be employed to determine key structural and electronic properties. This includes optimizing the molecular geometry to find the most stable arrangement of atoms, calculating vibrational frequencies to predict its infrared spectrum, and determining electronic properties such as the dipole moment, ionization potential, and electron affinity. Furthermore, DFT can be used to compute reactivity descriptors like molecular electrostatic potential (MEP) maps, which visualize regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack.
Illustrative Data for DFT-Calculated Properties The following table presents hypothetical DFT-calculated properties for the most stable conformer of this compound, based on typical values for similar organic molecules. These are not experimental or published results.
| Property | Hypothetical Value | Unit | Significance |
| Total Energy | -485.123 | Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |
| Dipole Moment | 2.5 | Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| HOMO Energy | -6.8 | eV | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy | 2.1 | eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.9 | eV | An indicator of chemical reactivity and kinetic stability. |
| O-H Bond Dissociation Enthalpy | 390 | kJ/mol | Energy required to break the O-H bond, relevant for antioxidant activity studies. opensciencepublications.com |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to provide highly accurate solutions to the Schrödinger equation. While computationally more demanding than DFT, they are often used as a benchmark for providing high-accuracy energetic data.
For this compound, high-level ab initio calculations, particularly methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), would be used to obtain a very precise value for the total electronic energy. This is crucial for accurately determining thermochemical properties like the enthalpy of formation and for calculating the relative energies of different conformational isomers with high confidence. For instance, studies on similar molecules like ethanolamines have successfully used ab initio methods to determine the most stable geometries and rotational energy barriers. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves mapping the potential energy surface (PES) of a molecule as a function of its internal coordinates, typically the dihedral angles of rotatable bonds. chemistrysteps.compharmaguideline.com Minima on the PES correspond to stable conformational isomers (conformers), while saddle points represent the transition states between them.
A computational study of this compound would involve systematically rotating the key dihedral angles (e.g., C-C-N-C and O-C-C-N) and mapping the resulting energy changes. This would reveal the most stable conformers. It is expected that conformers allowing for an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair would be particularly stable, a phenomenon observed in other ethanolamines. nih.govmdpi.com The cyclopentyl ring itself can adopt various puckered conformations, such as the "envelope" and "twist" forms, which would further add to the complexity of the PES. biomedres.us
Hypothetical Relative Energies of Key Conformers This table illustrates potential conformers of this compound and their hypothetical relative energies, which would be determined by mapping the potential energy surface. The energies are relative to the most stable conformer.
| Conformer Description | Key Dihedral Angles (O-C-C-N) | Intramolecular H-Bond | Hypothetical Relative Energy (kJ/mol) |
| Global Minimum (Gauche) | ~60° (gauche) | Yes | 0.0 |
| Local Minimum (Anti/Trans) | ~180° (anti) | No | 8.5 |
| Eclipsed Transition State | ~0° (eclipsed) | No (steric clash) | 22.0 |
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Molecular Dynamics (MD) simulations are a powerful tool for studying these effects. MD simulates the movement of atoms and molecules over time based on classical mechanics, allowing for the exploration of conformational changes in a simulated solvent environment. nih.govmdpi.comelsevierpure.com
For this compound, MD simulations in different solvents (e.g., water, ethanol (B145695), chloroform) would reveal how solvent polarity and hydrogen bonding capabilities affect its structure. In a non-polar solvent, the intramolecularly hydrogen-bonded conformer would likely be dominant. In a polar, protic solvent like water, the solvent molecules can compete for hydrogen bonding with the hydroxyl and amino groups, potentially stabilizing more extended, "open" conformations and increasing their population. MD simulations on other ethanolamines have shown that intermolecular hydrogen bonding with water plays a significant role in the liquid structure. nih.gov
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling the reaction mechanism, researchers can identify intermediates and, crucially, characterize the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For this compound, a relevant reaction to model would be its N-dealkylation or its reaction with electrophiles. Using methods like DFT, one could model the proposed reaction pathway. For example, in a nitrosative dealkylation reaction, calculations could determine whether the initial attack occurs at the nitrogen atom and could map the subsequent steps leading to the cleavage of either the ethyl or cyclopentyl group. chem960.com
The process involves locating the transition state structure on the potential energy surface and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction's feasibility and kinetics.
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. wikipedia.orglibretexts.org This approach is fundamental to understanding the electronic structure and chemical reactivity of a compound.
Frontier Molecular Orbitals (HOMO & LUMO)
The most important orbitals in predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized around the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. Quantum chemical calculations, such as those using Density Functional Theory (DFT), would be employed to determine the precise energies and spatial distributions of these orbitals.
Illustrative Frontier Orbital Data for this compound
| Parameter | Calculated Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. |
| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| HOMO-LUMO Gap | 11.0 eV | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |
Note: These values are hypothetical and serve as typical examples for a small organic molecule.
Electron Density and Mulliken Population Analysis
Electron density distribution reveals the regions in a molecule that are electron-rich or electron-poor, which is key to understanding its interactions. Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on each atom within a molecule. wikipedia.orguni-muenchen.dechemeurope.com This analysis partitions the total electron density among the constituent atoms, providing insight into the molecule's polarity and identifying potential sites for nucleophilic or electrophilic attack. cam.ac.uklibretexts.org
In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, making them nucleophilic centers. The hydrogen atom of the hydroxyl group and the hydrogen on the secondary amine would carry partial positive charges, making them potential sites for hydrogen bonding.
Illustrative Mulliken Charges for Key Atoms in this compound
| Atom | Hypothetical Mulliken Charge (a.u.) | Implication for Reactivity |
|---|---|---|
| Oxygen (O) | -0.65 | Strongly nucleophilic site, hydrogen bond acceptor. |
| Nitrogen (N) | -0.45 | Nucleophilic site, hydrogen bond acceptor. |
| Hydroxyl Hydrogen (H of O-H) | +0.40 | Electrophilic site, hydrogen bond donor. |
| Amino Hydrogen (H of N-H) | +0.30 | Potential hydrogen bond donor. |
| Carbon (C attached to O) | +0.25 | Electrophilic site susceptible to nucleophilic attack. |
| Carbon (C attached to N) | +0.15 | Mildly electrophilic site. |
Note: These values are hypothetical, calculated using computational methods, and can vary with the chosen basis set. uni-muenchen.de
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. acs.orgcomputabio.comarxiv.org Methods like DFT are widely used to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with a high degree of accuracy. nih.govrsc.orgacs.org
Predicted NMR Spectra
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. ruc.dk The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By computing the magnetic shielding tensors for each nucleus, it is possible to estimate the chemical shifts, which are highly sensitive to the electronic environment of the atoms. nih.govresearchgate.net These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Spectrum | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| -CH₂- (cyclopentyl) | ¹³C | 24-26 | Typical range for aliphatic ring carbons. |
| -CH- (cyclopentyl, attached to N) | ¹³C | 60-65 | Shifted downfield by the adjacent nitrogen. |
| -CH₂-N- | ¹³C | 50-55 | Influenced by the nitrogen atom. |
| -CH₂-O- | ¹³C | 65-70 | Shifted downfield by the adjacent oxygen. |
| -OH | ¹H | 2.0-4.0 | Broad signal, position is concentration and solvent dependent. |
| -NH- | ¹H | 1.5-3.0 | Broad signal, position can vary. |
| -CH₂-O- | ¹H | 3.6-3.8 | Triplet, deshielded by oxygen. |
Note: Predicted shifts are illustrative and would be calculated relative to a standard like Tetramethylsilane (TMS).
Predicted IR Spectrum
Computational methods can also predict vibrational frequencies, which correspond to the absorption peaks in an IR spectrum. arxiv.orgmit.edu This is typically done by calculating the harmonic frequencies of the molecule's vibrational modes. The predicted spectrum helps identify characteristic peaks for functional groups present in the molecule, such as the O-H, N-H, C-O, and C-N stretching and bending vibrations.
Illustrative Predicted IR Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| O-H Stretch | ~3400 | Strong, Broad | Alcohol |
| N-H Stretch | ~3350 | Medium | Secondary Amine |
| C-H Stretch (aliphatic) | 2850-2960 | Strong | Cyclopentyl and Ethyl groups |
| C-O Stretch | ~1050 | Strong | Primary Alcohol |
| C-N Stretch | ~1100 | Medium | Aliphatic Amine |
Note: These frequencies are hypothetical harmonic frequencies. Actual experimental values may differ due to anharmonicity and environmental effects.
Structure-Property Relationships and Cheminformatics Applications (focused on chemical reactivity)
The computational data derived from MO theory and electron density analysis provide a direct link between the molecular structure of this compound and its chemical reactivity. mdpi.comresearchgate.net
Relating Structure to Reactivity
The key structural features governing the reactivity of this compound are the nucleophilic secondary amine and primary alcohol functional groups.
Nucleophilic Sites : The HOMO's localization and the negative Mulliken charges on the nitrogen and oxygen atoms confirm these as the primary centers for nucleophilic reactions (e.g., reaction with electrophiles).
Electrophilic Sites : The partial positive charges on the carbons adjacent to the nitrogen and oxygen atoms make them susceptible to nucleophilic attack.
Proton Acidity/Basicity : The lone pair on the nitrogen makes the amine group basic and a likely site of protonation. The hydroxyl proton is acidic and can be abstracted by a strong base.
Steric Hindrance : The bulky cyclopentyl group can sterically hinder reactions at the nitrogen atom, potentially influencing regioselectivity in certain reactions. nih.gov
Cheminformatics and QSAR
Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery and materials science. liverpool.ac.uknih.gov The calculated properties of this compound, such as its HOMO-LUMO gap, dipole moment, and partial atomic charges, can be used as molecular descriptors.
These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) models. neovarsity.org QSAR studies establish a mathematical correlation between the structural properties of a series of compounds and their biological activity or chemical reactivity. uni-bonn.de By building a QSAR model with a set of related amino alcohols, one could predict the reactivity of novel, unsynthesized analogues, thereby guiding the design of molecules with desired properties.
Summary of Structure-Reactivity Descriptors
| Structural Feature / Descriptor | Predicted Influence on Chemical Reactivity |
|---|---|
| Secondary Amine (-NH-) | Acts as a nucleophile and a base; site for alkylation, acylation, and protonation. |
| Primary Alcohol (-OH) | Acts as a nucleophile; can be oxidized or undergo esterification. The proton is acidic. |
| HOMO Localization | Concentrated on N and O atoms, indicating these are the primary sites of electron donation. |
| Partial Charge on O and N | Negative charges (-0.65, -0.45) confirm high nucleophilicity. |
| Cyclopentyl Group | Provides steric bulk that may influence reaction rates and selectivity at the amine center. |
Information regarding "this compound" in the requested applications is not available in publicly accessible literature.
Following a comprehensive search of scientific databases and literature, no specific information was found regarding the applications of the chemical compound This compound in the areas of advanced chemical synthesis and catalysis as outlined in the provided structure.
Extensive searches were conducted to find documented uses of This compound in the following contexts:
As a ligand in asymmetric catalysis, including transition metal-catalyzed enantioselective reactions.
In organocatalytic systems, either directly or through its derivatives.
As a promoter for enantioselective reductions and oxidations.
As a chiral auxiliary in stoichiometric asymmetric reactions.
In the synthesis of complex organic molecules, specifically in the construction of advanced heterocyclic compounds.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the available information.
Applications of 2 Cyclopentylamino Ethan 1 Ol in Advanced Chemical Synthesis and Catalysis
Utilization of 2-(Cyclopentylamino)ethan-1-ol in the Synthesis of Complex Organic Molecules
Stereocontrolled Approaches in Total Synthesis
In the realm of total synthesis, the stereocontrolled construction of complex molecules is of paramount importance. Chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, are a cornerstone of this field. While structurally similar compounds, such as (1S,2R)-2-aminocyclopentan-1-ol, have been investigated as chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions, there is a lack of specific research demonstrating the use of this compound for such purposes. The principles of asymmetric synthesis often rely on the predictable facial bias imparted by a chiral controller. However, no studies were identified that detail the diastereoselectivity or enantioselectivity achievable through the use of this compound or its derivatives in the total synthesis of natural products or other complex targets.
This compound as a Building Block for Functional Materials
The development of functional materials with tailored properties is a significant area of chemical research. This includes the synthesis of polymers, dendrimers, and self-assembled systems.
Polymer and Dendrimer Synthesis
Functional polymers and dendrimers are macromolecules designed with specific chemical groups to impart desired functionalities. The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, theoretically allows it to act as a monomer or a branching unit in polymerization or dendrimer synthesis. For instance, the amine and hydroxyl groups could potentially be used in step-growth polymerization to form polyamides, polyesters, or polyurethanes. Similarly, its structure could be incorporated into the repeating units of a dendrimer to influence its solubility, reactivity, or host-guest properties. However, a thorough search of the scientific literature did not yield any reports on the synthesis or characterization of polymers or dendrimers derived from this compound.
Design of Self-Assembled Systems
Self-assembly is the spontaneous organization of molecules into ordered structures. Amphiphilic molecules, which contain both hydrophobic and hydrophilic parts, are common building blocks for such systems. While this compound possesses a hydrophobic cyclopentyl group and a hydrophilic amino-alcohol head group, suggesting potential amphiphilic character, there is no published research on its ability to form micelles, vesicles, or other self-assembled architectures. The design of such systems relies on a delicate balance of intermolecular forces, and the specific properties of this compound in this context remain unexplored.
Applications in Advanced Chemical Separations and Resolution Techniques
The separation of enantiomers, a process known as chiral resolution, is critical in the pharmaceutical and fine chemical industries. Chiral resolving agents are enantiomerically pure compounds that react with a racemate to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. The amine group in this compound makes it a potential candidate to act as a basic resolving agent for acidic racemic compounds. However, no studies have been found that document its use for this purpose.
Furthermore, chiral stationary phases for chromatography are often prepared by immobilizing a chiral selector onto a solid support. While various chiral molecules are employed for this purpose, there is no evidence in the literature of this compound or its derivatives being used to create such stationary phases for the separation of enantiomers.
Future Research Directions and Emerging Trends for 2 Cyclopentylamino Ethan 1 Ol
Exploration of Novel Reactivity and Unconventional Transformations
Future studies are anticipated to move beyond conventional reactions of amines and alcohols to explore novel transformations of 2-(Cyclopentylamino)ethan-1-ol. A significant area of interest is the development of enantioselective reactions. Modern synthetic efforts are increasingly focused on strategies for direct C-H amination, which could provide pathways to complex chiral β-amino alcohols from simple, abundant alcohol precursors. nih.gov A radical relay chaperone strategy, where an alcohol is temporarily converted to an imidate radical to facilitate selective hydrogen atom transfer (HAT), represents a promising, albeit challenging, approach to achieving this. nih.gov
Another avenue involves using the compound as a building block in multi-component reactions or diversity-oriented synthesis to rapidly generate libraries of complex molecules. The development of photo-initiated reactions, which can enable the synthesis of specific regioisomers of amino alcohols that are otherwise difficult to produce, also presents a frontier for exploration. uni-muenster.de Such methods could unlock new biochemical properties and applications for derivatives of this compound. uni-muenster.de
Integration with Automation and High-Throughput Experimentation Platforms
The synthesis and optimization of reactions involving this compound are well-suited for integration with modern automation and high-throughput experimentation (HTE) platforms. Automated chemical synthesizers can perform a wide range of transformations, such as amide formation, reductive amination, and various coupling reactions, with increased speed and efficiency while minimizing human error. sigmaaldrich.com
HTE, augmented by automated liquid and solid handlers, allows for the rapid screening of numerous reaction conditions, including different catalysts, solvents, and bases. acs.org For instance, a fluorescence-based assay has been developed for determining the enantiomeric excess in mixtures of chiral amino alcohols, enabling the screening of thousands of catalysts for asymmetric transformations. nih.gov This technology could be adapted to discover optimal conditions for the enantioselective synthesis of this compound derivatives.
Table 1: Illustrative High-Throughput Screening for Optimization of a Hypothetical Reaction
| Well | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| A1 | Pd(OAc)₂ | XPhos | Toluene | 80 | 65 |
| A2 | Pd(OAc)₂ | SPhos | Dioxane | 100 | 78 |
| B1 | CuI | Phen | DMF | 120 | 85 |
| B2 | CuI | Bipy | DMSO | 120 | 92 |
This table is for illustrative purposes to demonstrate the concept of HTE.
Development of Sustainable and Circular Economy Approaches
Amino alcohols are gaining attention for their role in creating a circular economy, particularly in the chemical recycling of plastics. A catalyst-free amino-alcoholysis depolymerization method has been developed for poly(bisphenol A carbonate), converting plastic waste into the original monomer and valuable oxazolidinone chemicals. rsc.org This process avoids the use of metal catalysts and toxic reagents like phosgene. rsc.org Future research could investigate the efficacy of this compound in similar depolymerization strategies, potentially upcycling plastic waste into new, valuable chemical feedstocks.
Furthermore, the principles of green chemistry are driving the development of more sustainable synthesis methods. This includes the use of biocatalysts and eco-catalysts derived from biomass, such as fruit waste, for reactions like the ring-opening of epoxides to form β-amino alcohols. nih.gov Enzymatic cascades are also being engineered to convert bio-based diols into amino alcohols under mild, aqueous conditions, offering a green alternative to traditional chemical amination. rsc.org
Discovery of New Catalytic Applications Beyond Current Scope
The dual functional groups of this compound make it an excellent candidate for use as a ligand in catalysis. Amino alcohol complexes with transition metals like zinc, copper, cobalt, and nickel have demonstrated significant potential in catalytic applications. alfa-chemistry.com Research could focus on synthesizing novel metal complexes with this compound and evaluating their performance in reactions such as asymmetric addition, oxidation, and reduction. Novel polymer-supported amino alcohol ligands have been successfully used in the asymmetric addition of diethylzinc (B1219324) to aldehydes, suggesting a path for creating recyclable catalysts. researchgate.net
Additionally, new catalytic materials, including nickel-copper hybrids and nano-carbon catalysts, are being developed for N-alkyl amine synthesis via alcohol amination. cas.cn These non-noble-metal catalysts are often more stable, reusable, and cost-effective, aligning with green chemistry principles. cas.cn Investigating the role of this compound in forming or stabilizing such catalytic systems could open new avenues in chemical synthesis.
Advanced Characterization Techniques for In-situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for process optimization. Advanced characterization techniques that allow for in-situ monitoring are becoming indispensable. While specific studies on this compound are not yet prevalent, techniques applied to similar systems can be adapted. For example, photo-on-demand synthesis allows for the in situ generation of reactive species like trichloroacetyl chloride from tetrachloroethylene, which then reacts with amines to form amides, avoiding the handling of highly toxic intermediates. nih.gov
Computational fluid dynamics (CFD) is another powerful tool for optimizing continuous flow processes by simulating reaction conditions and predicting outcomes, thereby reducing the number of physical experiments required. rsc.org Applying these in-silico and in-situ methods to the synthesis and reactions of this compound would provide deeper mechanistic insights and accelerate process development.
Interdisciplinary Research Incorporating this compound
The structural features of this compound suggest its potential utility in various interdisciplinary fields, particularly medicinal chemistry and materials science. The cyclopentylamino group is a feature in various biologically active molecules. For instance, derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have been synthesized and tested for anticancer and enzyme inhibitory activities. nih.govnih.gov This indicates that the cyclopentylamino moiety can be a valuable pharmacophore. Future research could involve synthesizing derivatives of this compound and screening them for various biological targets.
In materials science, amino alcohols can be used as precursors for polymers or as functional additives. For example, they can be used in the synthesis of polyurethanes or as building blocks for creating complex heterocyclic structures for advanced materials. mdpi.com
Table 2: Potential Interdisciplinary Applications and Research Areas
| Field | Potential Application/Role of this compound | Research Direction |
| Medicinal Chemistry | Scaffold for novel therapeutic agents | Synthesis of derivatives, in-vitro/in-vivo screening, molecular docking. nih.gov |
| Materials Science | Monomer for specialty polymers (e.g., polyurethanes) | Polymerization studies, characterization of material properties. |
| Supramolecular Chemistry | Building block for self-assembling systems | Design of molecules capable of forming gels, liquid crystals, or other ordered structures. |
| Agrochemicals | Precursor for new pesticides or herbicides | Synthesis and evaluation of biological activity against agricultural pests. |
Impact of Advanced Synthetic Methodologies on the Availability and Accessibility
The broader adoption of this compound in research and industry will depend on its efficient and scalable synthesis. Advanced methodologies like continuous flow chemistry and novel catalytic systems are poised to significantly improve its accessibility. Flow synthesis offers enhanced safety, scalability, and the potential for multi-step integrations without intermediate isolation. durham.ac.ukthieme-connect.de The synthesis of active pharmaceutical ingredients often involves amino alcohol intermediates, and flow chemistry has been successfully applied to these processes. nih.govmdpi.com
New catalytic strategies are also emerging that bypass traditional multi-step routes. For example, chromium-catalyzed asymmetric cross-coupling of aldehydes and imines provides a modular synthesis of chiral β-amino alcohols from readily available starting materials. westlake.edu.cn Similarly, direct N-alkylation of amines using alcohols as alkylating agents via "borrowing hydrogen" catalysis offers a highly atom-economical and environmentally friendly alternative to traditional methods using alkyl halides. nih.gov The application of these advanced methods could lead to more cost-effective and sustainable production of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
